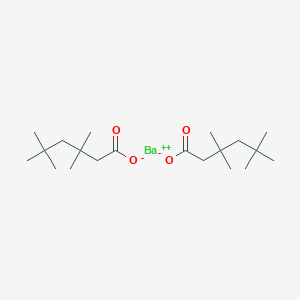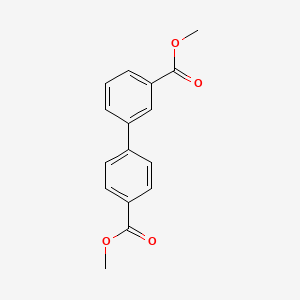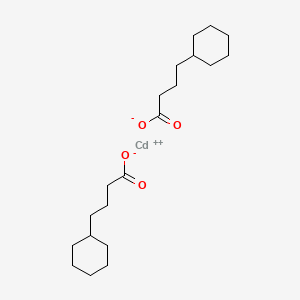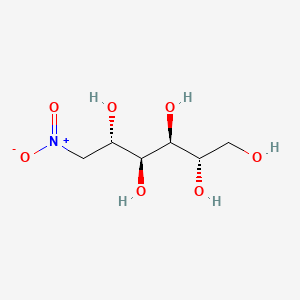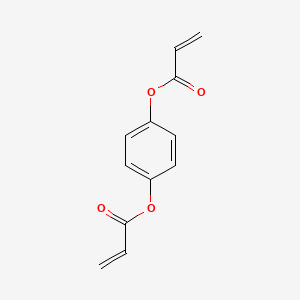
1,4-Phenylene diacrylate
Overview
Description
1,4-Phenylene diacrylate is an organic compound with the molecular formula C12H10O4. It is a diester derived from acrylic acid and 1,4-phenylenediol. This compound is known for its applications in polymer chemistry, particularly as a crosslinking agent due to its ability to form rigid polymer networks.
Mechanism of Action
Target of Action
1,4-Phenylene diacrylate is a type of diacrylate compoundDiacrylates are generally known to interact with various biological molecules due to their reactive acrylate groups .
Mode of Action
It is known that diacrylates can undergo polymerization reactions when exposed to certain conditions, such as light or heat . This reaction involves the formation of covalent bonds between the acrylate groups of different molecules, resulting in a cross-linked polymer network . This property makes this compound useful in applications such as the production of resins and coatings .
Biochemical Pathways
For instance, in the field of dentistry, the polymerization of diacrylates is used to create durable and resistant dental fillings .
Pharmacokinetics
Due to its potential to form polymers, it is likely that its bioavailability and pharmacokinetics would be significantly influenced by this property .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its application. In the context of polymerization, the formation of a cross-linked polymer network can result in materials with high mechanical strength and chemical resistance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate and extent of its polymerization can be affected by the presence of light, heat, and certain chemical initiators . Furthermore, the stability of the resulting polymers can be influenced by factors such as temperature, humidity, and exposure to chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Phenylene diacrylate can be synthesized through the esterification of 1,4-phenylenediol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,4-Phenylene diacrylate undergoes several types of chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form crosslinked polymer networks.
Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form acrylic acid and 1,4-phenylenediol.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Addition Reactions: Nucleophiles like amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products Formed:
Polymerization: Crosslinked polymers with high rigidity.
Addition Reactions: Michael adducts with various nucleophiles.
Hydrolysis: Acrylic acid and 1,4-phenylenediol.
Scientific Research Applications
1,4-Phenylene diacrylate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a crosslinking agent to create rigid polymer networks.
Material Science: Employed in the synthesis of advanced materials with specific mechanical properties.
Biomedical Research: Investigated for its potential in drug delivery systems and tissue engineering due to its biocompatibility.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
Comparison with Similar Compounds
1,4-Phenylene dimethacrylate: Similar in structure but contains methacrylate groups instead of acrylate groups.
1,3-Phenylene diacrylate: Similar but with the acrylate groups attached to the 1 and 3 positions of the phenylene ring.
Uniqueness: 1,4-Phenylene diacrylate is unique due to its specific positioning of acrylate groups, which allows for the formation of highly rigid and stable polymer networks. This makes it particularly valuable in applications requiring high mechanical strength and stability.
Properties
IUPAC Name |
(4-prop-2-enoyloxyphenyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMVHMOAIMOMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986481 | |
| Record name | 1,4-Phenylene diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6729-79-9 | |
| Record name | p-Phenylene diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6729-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Phenylene diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006729799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Phenylene diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-phenylene diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 1,4-Phenylene diacrylate in materials science?
A1: this compound is primarily used as a crosslinking agent in polymer chemistry. Due to its two reactive acrylate groups, it can react with other monomers to form robust polymer networks. For instance, it is used in the synthesis of monolithic columns for biopolymer chromatography [, ]. These columns are particularly useful for separating large biomolecules like proteins and peptides. Additionally, it plays a crucial role in the creation of ordered poly(amine thioether)s []. These polymers exhibit interesting properties like crystallinity, which can be influenced by the arrangement of the monomers during polymerization.
Q2: How does the structure of polymers synthesized with this compound influence their properties?
A2: The structure of this compound allows for the formation of either random or ordered polymers. Studies have shown that ordered poly(amine thioether)s, synthesized from this compound and 4-aminobenzenethiol, display different crystallinity compared to their randomly structured counterparts []. This control over polymer architecture allows for the fine-tuning of material properties, making them suitable for specific applications.
Q3: Can you elaborate on the use of this compound in the development of novel chromatographic materials?
A3: Researchers have successfully employed this compound in conjunction with naphthyl methacrylate to create a novel monolithic column for reversed-phase capillary electrochromatography []. This specific application leverages both the hydrophobic and π interactions facilitated by the aromatic rings of this compound within the monolithic structure. The resulting column demonstrates enhanced separation selectivity for a diverse range of analytes, including peptides and proteins, highlighting the potential of this compound in advanced separation science.
Q4: Are there any studies investigating the crystal structure of compounds containing this compound?
A4: Yes, research has explored the crystal structures of compounds containing this compound. One such study focused on hexamethylenediammonium 3,3'-(1,4-phenylene)diacrylate monohydrate []. The crystallographic analysis provided valuable insights into the spatial arrangement of the molecules within the crystal lattice. This information can be further utilized to understand the reactivity and potential applications of this compound-containing compounds in materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



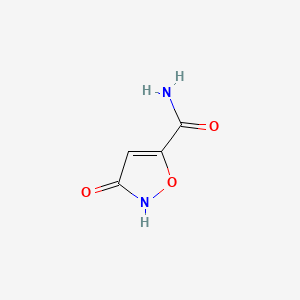
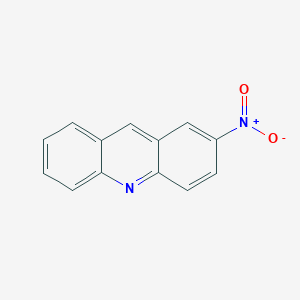
![ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1593720.png)
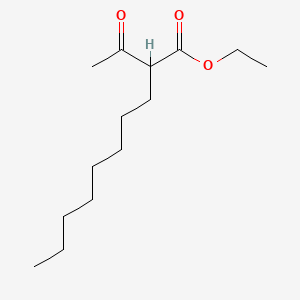
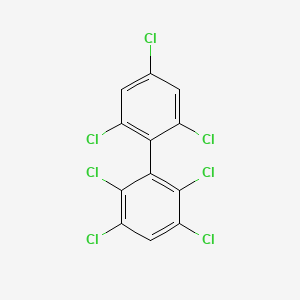
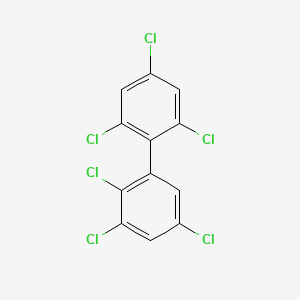
![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B1593729.png)
